molecular formula C15H25B B14347597 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane CAS No. 92215-45-7

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane

Katalognummer: B14347597
CAS-Nummer: 92215-45-7
Molekulargewicht: 216.17 g/mol
InChI-Schlüssel: JHNKCYIRHXVIQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane is a boron-containing organic compound. It is a derivative of 9-borabicyclo[3.3.1]nonane, commonly known as 9-BBN, which is widely used in organic synthesis due to its ability to catalyze hydroboration reactions. The compound’s unique structure, featuring a boron atom within a bicyclic framework, makes it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal alkynes with 9-BBN. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and moderate heating to around 65°C. For example, the hydroboration of phenylacetylene with pinacolborane in the presence of 9-BBN as a catalyst can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

    Oxidation: Conversion of the boron-containing intermediate to alcohols or other functional groups.

    Substitution: Replacement of the boron atom with other functional groups.

Common Reagents and Conditions

    Hydroboration: Typically involves the use of 9-BBN and terminal alkynes in THF at elevated temperatures.

    Oxidation: Commonly performed using hydrogen peroxide (H₂O₂) or sodium hydroxide (NaOH) to convert the boron intermediate to alcohols.

    Substitution: Various reagents, such as halogens or organometallic compounds, can be used to replace the boron atom.

Major Products

The major products formed from these reactions include alkenylboronic esters, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane primarily involves the formation of a boron-carbon bond through hydroboration. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds across carbon-carbon multiple bonds. This process is often followed by oxidation or substitution reactions to yield the desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which includes a heptynyl group attached to the boron atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.

Eigenschaften

CAS-Nummer

92215-45-7

Molekularformel

C15H25B

Molekulargewicht

216.17 g/mol

IUPAC-Name

9-hept-1-ynyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C15H25B/c1-2-3-4-5-6-13-16-14-9-7-10-15(16)12-8-11-14/h14-15H,2-5,7-12H2,1H3

InChI-Schlüssel

JHNKCYIRHXVIQR-UHFFFAOYSA-N

Kanonische SMILES

B1(C2CCCC1CCC2)C#CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.